molecular formula C6H3ClFNO B13128923 4-Fluoropicolinoylchloride

4-Fluoropicolinoylchloride

Katalognummer: B13128923
Molekulargewicht: 159.54 g/mol
InChI-Schlüssel: ULQBIYZXSFTEFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoropicolinoylchloride is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and a picolinoyl chloride functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropicolinoylchloride typically involves the fluorination of picolinoyl chloride. One common method is the direct fluorination of picolinoyl chloride using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the 4-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the product .

Wirkmechanismus

The mechanism of action of 4-Fluoropicolinoylchloride involves its reactivity towards nucleophiles and electrophiles. The fluorine atom at the 4-position of the pyridine ring can influence the electronic properties of the compound, making it more reactive towards certain chemical reactions. The picolinoyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives .

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a picolinoyl chloride group, which imparts distinct reactivity and properties compared to other similar compounds. This combination makes it valuable in various chemical and biological applications .

Eigenschaften

Molekularformel

C6H3ClFNO

Molekulargewicht

159.54 g/mol

IUPAC-Name

4-fluoropyridine-2-carbonyl chloride

InChI

InChI=1S/C6H3ClFNO/c7-6(10)5-3-4(8)1-2-9-5/h1-3H

InChI-Schlüssel

ULQBIYZXSFTEFS-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=C1F)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.